molecular formula C14H17NSi B13971704 2-Phenyl-4-(trimethylsilyl)pyridine

2-Phenyl-4-(trimethylsilyl)pyridine

Cat. No.: B13971704
M. Wt: 227.38 g/mol
InChI Key: CWQBWFCMNRZDRX-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trimethylsilyl)pyridine (CAS 128945-67-5) is a valuable organosilane-building block for research and development, particularly in synthetic organic chemistry and pharmaceutical intermediate synthesis . This compound, with the molecular formula C14H17NSi and a molecular weight of 227.38 g/mol, features a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a trimethylsilyl group . The trimethylsilyl group acts as a versatile synthetic handle. Recent research highlights its unique reactivity in the spontaneous, catalyst-free acylation reaction with acyl chlorides to yield 2-pyridyl ketones in high yields . This process bypasses traditional Friedel-Crafts conditions and is believed to proceed through a four-step mechanism involving N-acylation, desilylation, C-acylation, and N-deacylation, with the intrinsic generation of a stabilized ylide (Hammick intermediate) acting as the key nucleophile . For functionalizing complex molecules, a complementary fluoride-catalyzed protocol utilizing more stable acyl fluorides has also been developed . Researchers value this compound for its role in constructing complex molecules for applications in pharmaceuticals, pesticides, and functional materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage guidelines, which recommend storage in an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NSi

Molecular Weight

227.38 g/mol

IUPAC Name

trimethyl-(2-phenylpyridin-4-yl)silane

InChI

InChI=1S/C14H17NSi/c1-16(2,3)13-9-10-15-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

CWQBWFCMNRZDRX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of Reactivity Profiles for 2 Phenyl 4 Trimethylsilyl Pyridine

Reaction Pathways Involving the Trimethylsilyl (B98337) Group

The presence of the trimethylsilyl (TMS) group at the 4-position of the 2-phenylpyridine (B120327) scaffold introduces unique reactivity pathways, influencing the molecule's electronic and steric properties. Mechanistic investigations have revealed several key reaction types centered around this silyl (B83357) moiety.

Silyl Group Migration Phenomena (e.g., 1,3-Migration)

Silyl group migrations are a known phenomenon in organosilicon chemistry, and while specific studies on 1,3-migration in 2-Phenyl-4-(trimethylsilyl)pyridine are not extensively detailed in the provided results, the principles of such rearrangements are well-established. tuni.fi Anionic 1,4-silyl migrations have been observed in related systems like (2-(trimethylsilyl)phenyl)phosphonium methylides, suggesting the potential for analogous intramolecular rearrangements in silylated pyridines under specific conditions. amanote.com The ease of migration is often dependent on factors such as the substituents on the silicon atom and the reaction conditions, including the choice of base and solvent. tuni.fi In quinic acid derivatives, for instance, the migration of silyl groups between oxygen atoms has been studied, highlighting the influence of steric and conformational factors on the rearrangement process. tuni.fi

Nucleophilic Attack and Electrophilic Reactivity at the Silylated Position

The carbon-silicon bond in this compound can be susceptible to both nucleophilic and electrophilic attack, although the reactivity is significantly influenced by the electronic nature of the pyridine (B92270) ring. The greater electronegativity of the nitrogen atom in the pyridine ring decreases the electron density, deactivating the ring towards electrophilic substitution. uoanbar.edu.iq In an acidic medium, protonation of the nitrogen further deactivates the ring. uoanbar.edu.iq Conversely, the pyridine ring is highly reactive towards nucleophilic substitution, particularly at the 2- and 4-positions, due to the lower π-electron density at these positions. uoanbar.edu.iq The presence of the TMS group can influence the regioselectivity of such reactions.

Desilylation Reactions for Further Functionalization

A key synthetic utility of the trimethylsilyl group is its ability to be selectively removed, or desilylated, allowing for subsequent functionalization at that position. This process can generate a reactive site for the introduction of a variety of other functional groups. For instance, desilylation of silylated polyacetylenes has been shown to create micro-scale voids, which can enhance properties like gas permeability. nih.govrsc.org The removal of the TMS group is often achieved under mild conditions, making it a valuable strategy in multi-step syntheses. nih.gov Infrared spectroscopy can be used to monitor the completion of the desilylation reaction by observing the disappearance of characteristic Si-C bond vibrations. nih.gov

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a key center of reactivity, participating in coordination to metals and undergoing oxidation to form N-oxides.

Coordination Chemistry and Ligand Binding Mechanisms

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it available for coordination to metal centers. uoanbar.edu.iq Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. rsc.orgresearchgate.netresearchgate.net The coordination can occur through the pyridyl nitrogen, and in ligands with multiple potential donor sites, the binding mode can vary. researchgate.net For example, in some complexes, the ligand coordinates to the metal via the nitrogen atom of the pyridine group and a nitrogen atom of an attached triazole unit, forming a chelating ring. researchgate.net The study of such coordination complexes is crucial for understanding their potential applications in areas like catalysis and materials science. researchgate.net

N-Oxidation and Subsequent Transformations

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wuxiapptec.comarkat-usa.org This transformation modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions. arkat-usa.org Various oxidizing agents can be employed for N-oxidation, including hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), and methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.orgabertay.ac.uk

The resulting N-oxides are versatile intermediates. They can undergo deoxygenation to regenerate the parent pyridine, a reaction that can be achieved using methods like palladium-catalyzed transfer oxidation. organic-chemistry.org Furthermore, the N-oxide functionality can direct further substitutions on the pyridine ring and can participate in rearrangements and cycloaddition reactions. arkat-usa.orgabertay.ac.ukumich.edu For example, N-oxidation of substituted pyridines can be a key step in the synthesis of more complex heterocyclic systems. prepchem.comprepchem.com

Interactive Data Table: Reactivity of this compound

Reaction TypeReagents/ConditionsProduct TypeRef.
Silyl Group Migration Base, SolventIsomerized Product tuni.fi
Nucleophilic Substitution NucleophileSubstituted Pyridine uoanbar.edu.iq
Desilylation Fluoride (B91410) source (e.g., TBAF), Acid, or BaseDesilylated Pyridine nih.govrsc.org
Coordination Metal Salt (e.g., MX2)Metal Complex rsc.orgresearchgate.netresearchgate.net
N-Oxidation H2O2/AcOH, m-CPBA, MTO/H2O2Pyridine N-Oxide arkat-usa.orgabertay.ac.uk
Deoxygenation of N-Oxide Pd(OAc)2/dppf, Et3NPyridine organic-chemistry.org

Reactivity of the Phenyl Substituent and Pyridine Ring C-H Bonds

The presence of both a phenyl group at the 2-position and a trimethylsilyl group at the 4-position of the pyridine ring introduces a unique electronic and steric environment. The pyridine nitrogen, being electron-withdrawing, deactivates the pyridine ring towards electrophilic attack while activating it towards nucleophilic substitution, particularly at the 2- and 6-positions. The phenyl group at the 2-position can engage in various C-H activation reactions, often directed by the adjacent pyridine nitrogen. The trimethylsilyl group at the 4-position primarily exerts its influence through steric bulk and its ability to stabilize adjacent carbocations or act as a leaving group.

Directed C-H Activation and Functionalization Strategies

The nitrogen atom of the pyridine ring in 2-phenylpyridine derivatives serves as an effective directing group for the C-H activation of the ortho-C-H bonds of the phenyl ring. This is a widely utilized strategy for the synthesis of complex biaryl compounds and other functionalized molecules. nih.govorgsyn.org Transition metals, particularly palladium, are commonly employed to catalyze these transformations. nih.govrsc.org

The general mechanism for palladium-catalyzed directed C-H activation involves the coordination of the pyridine nitrogen to the palladium center, followed by the cyclometalation to form a stable five-membered palladacycle intermediate. This intermediate can then react with various coupling partners, such as aryl halides or olefins, to afford the functionalized product.

Table 1: Examples of Directed C-H Functionalization of 2-Phenylpyridine

Catalyst SystemCoupling PartnerProductReference
Pd(OAc)₂Aryl Iodideortho-Arylated 2-Phenylpyridine nih.gov
[RuCl₂(p-cymene)]₂Olefinortho-Alkenylated 2-Phenylpyridine rsc.org
Cu(OAc)₂Amineortho-Aminated 2-Phenylpyridine rsc.org

This table presents examples of reactions on the parent 2-phenylpyridine, which are expected to be analogous for the trimethylsilyl derivative.

The trimethylsilyl group at the 4-position of the pyridine ring is not expected to interfere significantly with the directing ability of the pyridine nitrogen for the ortho-C-H activation of the phenyl ring. However, its steric bulk might influence the rate and efficiency of the reaction.

Radical Pathways and Rearrangements

Radical reactions provide an alternative pathway for the functionalization of pyridine derivatives. Pyridyl radicals can be generated from corresponding halopyridines or through other radical initiation methods. nih.gov These radicals can then participate in various addition and substitution reactions.

While specific studies on radical reactions of this compound are scarce, the general principles of pyridyl radical chemistry can be applied. The trimethylsilyl group, being relatively stable, is unlikely to be directly involved in most radical reactions unless specific conditions are employed to facilitate its cleavage. The reactivity would likely be dominated by the electronic properties of the pyridine and phenyl rings.

Influence of Substitution Pattern on Reaction Outcomes (Position of Phenyl and Trimethylsilyl Groups)

In this compound, the 2-phenyl group is positioned to effectively direct C-H activation to its ortho-positions. The 4-trimethylsilyl group, being para to the nitrogen, can influence the electronic properties of the pyridine ring through hyperconjugation and inductive effects. Its primary role, however, is often steric.

If the positions were altered, for instance to 3-Phenyl-4-(trimethylsilyl)pyridine, the directing effect of the pyridine nitrogen on the phenyl C-H bonds would be significantly diminished due to the less favorable geometry for cyclometalation. In such a case, functionalization of the pyridine ring itself might become more competitive.

Similarly, moving the trimethylsilyl group to other positions would alter the steric environment and could potentially open up different reaction pathways. For example, a trimethylsilyl group at the 3-position might sterically hinder reactions at the adjacent 2- and 4-positions.

Applications As a Synthetic Building Block and Ligand in Catalysis

Employment in the Construction of Complex Organic Architectures

The dual functionality of 2-Phenyl-4-(trimethylsilyl)pyridine facilitates its use in creating sophisticated organic molecules, including those with fused ring systems.

The trimethylsilyl (B98337) group at the 4-position of the pyridine (B92270) ring is a key handle for elaboration into more complex structures. It can be readily substituted to introduce a variety of functional groups, paving the way for the construction of polycyclic and heterocyclic frameworks. For instance, the TMS group can be replaced with a halogen, which then serves as a point of attachment for another ring system via cross-coupling reactions. This strategy is instrumental in synthesizing molecules containing linked aromatic and heteroaromatic rings. hoffmanchemicals.com

Furthermore, the inherent structure of the 2-phenylpyridine (B120327) core can be a precursor to fused systems. Synthetic methodologies applied to related pyridine derivatives, such as the construction of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from corresponding 2-phenylpyridine precursors, demonstrate the potential to build additional heterocyclic rings onto the initial scaffold. nih.gov The TMS group can guide these transformations or be utilized in a subsequent step to complete the target architecture.

The distinct reactivity of the different sites within this compound makes it an ideal substrate for sequential, one-pot reactions. A transformation can be initiated at the trimethylsilyl position, followed by a subsequent reaction involving the pyridine nitrogen or the phenyl ring. For example, a Hiyama cross-coupling could be performed at the C4-Si bond, followed by a C-H activation/functionalization of the phenyl ring.

This approach aligns with modern synthetic strategies that aim to build molecular complexity efficiently by minimizing purification steps. Cascade reactions involving pyridine derivatives, such as the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide (B142947) and aldehydes, exemplify the capacity of these heterocycles to undergo complex, multi-step transformations under a single set of conditions. rsc.org The presence of the TMS group in this compound adds another layer of control and potential for diversification in such sequential processes.

Role as a Ligand in Transition Metal Catalysis

The 2-phenylpyridine framework is a privileged structure for designing ligands, particularly for transition metals like palladium, iridium, and ruthenium. researchgate.netrsc.org The trimethylsilyl group at the 4-position can be retained to modulate the ligand's electronic properties or serve as a synthetic handle for further modification.

The design of ligands derived from this compound leverages the compound's inherent coordination capabilities. The pyridine nitrogen acts as a classic N-donor, while the ortho-C-H bonds of the phenyl group can participate in cyclometalation, forming highly stable five-membered metallacycles. The TMS group can influence the ligand's properties in several ways:

Electronic Tuning : As a weak electron-donating group, the TMS substituent can subtly alter the electron density on the pyridine ring, thereby influencing the catalytic activity of the resulting metal complex.

Steric Control : The bulky nature of the TMS group can influence the coordination geometry around the metal center, potentially enhancing selectivity in catalytic reactions.

Synthetic Handle : The TMS group can be converted into other functional groups (e.g., hydroxyl, amino, or halide) to attach the ligand to a solid support, create multimetallic catalysts, or introduce chiral auxiliaries.

The synthesis of such ligands typically involves the initial preparation of this compound, followed by complexation with a suitable transition metal precursor.

The trimethylsilyl group makes this compound a direct participant in certain types of cross-coupling reactions, most notably the Hiyama coupling for C-C bond formation. nih.gov In this reaction, the carbon-silicon bond is activated by a fluoride (B91410) source and undergoes coupling with an organic halide in the presence of a palladium catalyst. This provides a direct method for creating biaryl structures where one component is the 2-phenylpyridine moiety.

Reaction Type Coupling Partners Catalyst/Conditions Bond Formed Notes
Hiyama Coupling This compound + Aryl/Heteroaryl HalidePd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Fluoride Source (e.g., TBAF)C-CDirect use of the C-Si bond. Scope is generally wide for the halide partner. nih.gov
Suzuki-Miyaura Coupling 2-Phenyl-4-pyridylboronic acid/ester + Aryl/Heteroaryl HalidePd Catalyst, BaseC-CRequires prior conversion of the TMS group to a boronic acid or ester. Pyridine-boron reagents can exhibit instability. nih.govsemanticscholar.org
Buchwald-Hartwig Amination 2-Phenyl-4-halopyridine + AminePd Catalyst, Ligand (e.g., phosphine-based), BaseC-NRequires prior conversion of the TMS group to a halide (e.g., Br, I). A key method for forming arylamines. acs.org
Buchwald-Hartwig Etherification 2-Phenyl-4-halopyridine + Alcohol/PhenolPd or Cu Catalyst, Ligand, BaseC-ORequires prior conversion of the TMS group to a halide. Used for the synthesis of diaryl ethers.

For other essential cross-coupling reactions like Suzuki-Miyaura (C-C), Buchwald-Hartwig amination (C-N), and C-O bond forming reactions, the TMS group must first be converted into a more suitable functional group, typically a halide (e.g., via ipso-iodination) or a boronic ester. wikipedia.orgnih.gov While this adds a step, it opens up a vast array of possible transformations. However, it is important to note that 2-pyridyl boron reagents are known for their potential instability and challenging reactivity in Suzuki-Miyaura couplings, which has led to the development of alternative nucleophiles like pyridine-2-sulfinates. nih.govsemanticscholar.org

The this compound scaffold can be adapted for use in catalytic asymmetric synthesis. To achieve this, chirality must be introduced into the ligand structure. This can be accomplished through several strategies:

Functionalization with a Chiral Auxiliary : A chiral group can be attached to the phenyl ring or introduced by replacing the TMS group. This chiral auxiliary can then direct the stereochemical outcome of a catalytic reaction.

Creation of Planar Chirality : In cyclometalated complexes, if the substitution pattern on the phenyl ring or the pyridine ring is appropriate, planar chirality can arise.

Atropisomeric Chirality : If bulky groups are introduced at the ortho-positions of the phenyl ring and/or the 3-position of the pyridine ring, rotation around the C-C single bond connecting the two rings can be restricted, leading to stable, separable atropisomers.

Once a chiral ligand is synthesized, it can be complexed to a transition metal and employed in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, or asymmetric cross-coupling reactions, to produce enantioenriched products. acs.orgchemrxiv.org The development of such chiral catalysts is a key area of research for the efficient synthesis of pharmaceuticals and other bioactive molecules.

Application in Supramolecular Chemistry (e.g., π-stacking interactions)*

The unique structural characteristics of this compound, featuring both an aromatic phenyl ring and a bulky, electron-donating trimethylsilyl group on the pyridine core, suggest its potential utility in the field of supramolecular chemistry. This branch of chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular interactions. Key among these are hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π interactions.

For a molecule like this compound, π-stacking interactions are of particular interest. These interactions occur between aromatic rings and are crucial in various chemical and biological processes, including the stabilization of DNA and protein structures, and the formation of molecular materials with specific electronic and photophysical properties. The presence of the phenyl group provides a significant π-surface, which can engage in stacking with other aromatic systems.

The trimethylsilyl (TMS) group at the 4-position of the pyridine ring is expected to exert a significant influence on the supramolecular behavior of the molecule. Sterically, the bulky TMS group can direct the geometry of intermolecular assembly, potentially favoring specific orientations that either enhance or hinder π-stacking. Electronically, the TMS group is known to be a weak electron-donating group through σ-π hyperconjugation, which can modulate the electron density of the pyridine ring and, consequently, the nature and strength of its π-interactions with other molecules.

Detailed research findings from crystal structure analysis would be invaluable in elucidating the precise role of this compound in forming supramolecular architectures. Such studies would provide definitive information on intermolecular distances and orientations, confirming the presence and nature of π-stacking or other non-covalent interactions. For instance, analysis could reveal parallel-displaced or T-shaped π-stacking arrangements, which are common motifs in the solid-state structures of phenylpyridine derivatives.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Electronic Insights

Elucidation of Electronic Structure via Photoelectron Spectroscopy

The electronic structure of 2-Phenyl-4-(trimethylsilyl)pyridine is defined by the interplay between the π-systems of the phenyl and pyridine (B92270) rings and the influence of the trimethylsilyl (B98337) (TMS) substituent. The valence photoelectron spectrum would be expected to show a series of bands corresponding to the ionization of electrons from different molecular orbitals.

High-resolution PES of cryogenically cooled pyridinide anions has successfully resolved the vibronic structure of the corresponding neutral pyridyl radicals, providing precise electron affinities (EAs) and vibrational frequencies. nih.gov For the pyridyl radical isomers, the EAs were determined to be 1.4797 eV (para), 1.4473 eV (meta), and 0.8669 eV (ortho). nih.gov These studies reveal the energies of the frontier molecular orbitals. For this compound, the highest occupied molecular orbital (HOMO) is expected to be a π-orbital delocalized over the phenyl and pyridine rings. The TMS group at the 4-position, being weakly electron-donating, would likely raise the energy of the π-orbitals relative to unsubstituted 2-phenylpyridine (B120327), leading to a lower first ionization energy.

Further bands in the PES spectrum would correspond to deeper-lying π- and σ-orbitals, including those with significant contribution from the C-Si bond and the methyl groups of the TMS substituent. capes.gov.br Analysis of the photoelectron angular distribution (PAD) could also provide information about the hybridization and character of the orbitals from which the electrons are ejected. nih.gov

Vibrational Spectroscopy (e.g., Raman, FT-IR) for Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding within a molecule by probing its vibrational modes. The analysis of the vibrational spectra of 2-phenylpyridine and related pyridine derivatives allows for a reliable prediction of the key spectral features of this compound. orientjchem.orgresearchgate.netpku.edu.cn

The spectrum of this compound would be a composite of the vibrations from the 2-phenylpyridine core and the trimethylsilyl group. The key expected vibrational modes are detailed in the table below.

Table 1. Predicted Characteristic Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)AssignmentExpected Intensity (IR)Expected Intensity (Raman)Comments
3120 - 3020Aromatic C-H stretching (Phenyl & Pyridine)MediumStrongCharacteristic of the aromatic rings. researchgate.net
2960 - 2850Aliphatic C-H stretching (TMS methyl groups)StrongMedium-StrongFrom the -Si(CH₃)₃ group.
1610 - 1580Pyridine ring C=C and C=N stretchingStrongStrongThese are typically sharp and intense bands in pyridines. orientjchem.orgresearchgate.net
1480 - 1430Phenyl ring C=C stretchingMedium-StrongMediumConfirms the presence of the phenyl substituent. orientjchem.org
1250Symmetric CH₃ deformation (TMS)StrongMediumA highly characteristic, sharp band for the TMS group.
1020 - 990Pyridine ring breathing modeMediumVery StrongA sharp, intense band in the Raman spectrum is a hallmark of the pyridine ring. researchgate.net
840 - 780Si-C stretching (TMS)StrongMediumIndicates the presence of the silicon-carbon bond.
770 - 730C-H out-of-plane bending (Phenyl)StrongWeakCharacteristic of monosubstituted benzene (B151609) rings.

The FT-IR spectrum of the related 2-phenylpyridine shows prominent bands for the aromatic C-H stretching and ring stretching vibrations. nist.gov For this compound, the addition of the TMS group would introduce strong absorptions corresponding to the C-H stretching of the methyl groups, a very strong and characteristic symmetric CH₃ deformation (umbrella mode) around 1250 cm⁻¹, and Si-C stretching vibrations. These bands would serve as clear diagnostic markers for the presence of the trimethylsilyl substituent.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, Diffusion NMR) for Conformational Studies and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. For this compound, a combination of 1D and 2D NMR techniques would confirm its constitution and provide insights into its conformation. rsc.orgipb.pt

1D NMR (¹H and ¹³C):

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine and phenyl rings, typically in the 7.0-8.7 ppm range. rsc.org The nine protons of the trimethylsilyl group would appear as a sharp, intense singlet far upfield, near 0 ppm, which is highly characteristic. nih.gov

¹³C NMR: The aromatic region would display signals for the 11 carbons of the phenylpyridine framework. The carbons of the TMS group would resonate upfield. The presence of the TMS group, an electron-donating substituent, would influence the chemical shifts of the pyridine ring carbons compared to unsubstituted 2-phenylpyridine. rsc.orgresearchgate.net

Advanced NMR Techniques:

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the phenyl and pyridine rings. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning the quaternary carbons and confirming the attachment of the TMS group to the C4 position of the pyridine ring by showing a correlation between the TMS protons and the C4 carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used for conformational analysis by detecting through-space interactions between protons. NOESY could reveal the preferred rotational conformation around the C-C bond connecting the two rings and the C-Si bond by identifying proximities between the TMS protons and specific protons on the pyridine ring. rsc.org

²⁹Si NMR: A ²⁹Si NMR spectrum would provide definitive evidence of the silicon environment. The chemical shift would be characteristic of a tetralkylsilane environment and could be compared with other silylated aromatic compounds to study electronic effects. researchgate.netnih.gov

Table 2. Predicted NMR Data for this compound.
NucleusTechniquePredicted Chemical Shift (ppm)Key Information Provided
¹H1D NMR~0.0 - 0.3 (s, 9H)Characteristic singlet for TMS group protons. nih.gov
¹H1D NMR~7.0 - 8.7 (m, 8H)Aromatic protons of phenyl and pyridine rings. rsc.orgresearchgate.net
¹³C1D NMR / HSQC~ -1.0 - 2.0TMS methyl carbons.
¹³C1D NMR / HMBC~120 - 160Aromatic carbons; shifts influenced by substituents. rsc.orgchemicalbook.com
¹H-¹HCOSY-Correlates adjacent protons within each aromatic ring.
¹H-¹³CHMBC-Confirms connectivity, especially the C4-Si bond via correlation from TMS protons.
²⁹Si1D NMRVariableConfirms silicon chemical environment and purity. researchgate.netnih.gov

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most precise information on molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound has not been reported, extensive crystallographic data on related 2-arylpyridines and silyl-substituted pyridines allow for a detailed prediction of its structural features. acs.orgmdpi.commdpi.com

A study on the crystal structures of several silylated pyridines, including 5-methyl-2-trimethylsilylpyridine, revealed important structural trends. acs.org A key finding is the distortion of the bond angle at the point of silicon attachment. For this compound, the C3-C4-Si and C5-C4-Si bond angles would be expected to deviate from the ideal 120° of an sp² carbon. Computational and experimental studies on ortho-silylated pyridines show that the N-C-Si angle tends to be smaller than 120°, a distortion attributed to the electronic properties of the heterocycle itself rather than a direct intramolecular N-Si dative interaction. acs.org

Potential intermolecular interactions for this compound in the solid state include:

π-π Stacking: The aromatic phenyl and pyridine rings could engage in offset stacking interactions with rings of adjacent molecules.

C-H···π Interactions: The protons of the TMS group or the aromatic rings could interact with the π-electron clouds of neighboring aromatic systems. eurjchem.com

Table 3. Predicted Key Structural Parameters for this compound from X-ray Crystallography.
ParameterExpected ValueBasis for Prediction
C(pyridine)-C(phenyl) Bond Length~1.49 ÅTypical sp²-sp² single bond length between aromatic rings. iosrjournals.org
C(pyridine)-Si Bond Length~1.87 ÅTypical C(sp²)-Si bond length. acs.org
C3-C4-Si Bond Angle≠ 120°Distortion due to electronic effects and steric hindrance. acs.org
Phenyl-Pyridine Dihedral AngleVariableDependent on crystal packing forces and steric interactions. iosrjournals.org

Spectroscopic Techniques for Investigating Excited States and Photophysical Processes

The photophysical properties of 2-phenylpyridine and its derivatives are of significant interest, particularly for applications in organic light-emitting diodes (OLEDs) and photoredox catalysis. nih.govacs.orgchemrxiv.org Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy, coupled with time-resolved methods, are used to investigate the electronic transitions and excited-state dynamics.

The introduction of substituents onto the 2-phenylpyridine framework is a common strategy to tune its photophysical properties. nih.gov The trimethylsilyl group at the 4-position of the pyridine ring in this compound is expected to influence its electronic properties.

UV-Vis Absorption Spectroscopy: The absorption spectrum would be dominated by π-π* transitions within the conjugated phenyl-pyridine system. The TMS group, acting as a weak electron-donating group, may cause a slight red-shift (bathochromic shift) in the absorption bands compared to unsubstituted 2-phenylpyridine.

Fluorescence Spectroscopy: Upon excitation, the molecule is expected to exhibit fluorescence. The emission wavelength, quantum yield, and fluorescence lifetime are key parameters that characterize the emissive excited state. These properties are highly sensitive to the molecular structure and environment. Functionalization with "push-pull" substituents on phenylpyridine systems has been shown to significantly alter emission properties. nih.govchemrxiv.org

Time-Resolved Spectroscopy: Techniques like ultrafast transient absorption spectroscopy can be used to monitor the fate of the molecule after photoexcitation. acs.orgrsc.org These experiments can track the formation and decay of excited singlet and triplet states, providing information on processes like intersystem crossing (ISC), internal conversion, and excited-state lifetimes. For phenylpyridine derivatives, especially in metal complexes, efficient ISC to populate triplet states is a key process for phosphorescence. nih.gov While the free ligand itself is more likely to be fluorescent, understanding its intrinsic excited-state dynamics is crucial.

The study of these photophysical processes is essential for designing molecules with specific optical properties for advanced materials applications. nih.govrsc.org

Theoretical and Computational Chemistry of 2 Phenyl 4 Trimethylsilyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2-phenyl-4-(trimethylsilyl)pyridine, these calculations would reveal the interplay between the phenyl ring, the pyridine (B92270) core, and the electron-donating trimethylsilyl (B98337) group.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT studies on substituted pyridines and phenyl derivatives provide a reliable framework for predicting the ground state properties of this compound. nih.govresearchgate.net Calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and determine key electronic parameters. epstem.net

The introduction of the trimethylsilyl (TMS) group at the 4-position of the pyridine ring is expected to influence the electronic distribution significantly. The TMS group is known to be a σ-donor and a weak π-acceptor. This would lead to an increase in electron density on the pyridine ring, particularly at the nitrogen atom and the carbon atoms in positions 2 and 6. This enhanced electron density can be quantified through Natural Bond Orbital (NBO) analysis, which would likely show a net negative charge on the pyridine nitrogen and alterations in the charge distribution across the aromatic rings.

The bond lengths and angles would also be affected by the TMS substitution. The C4-Si bond would be a key structural parameter. The dihedral angle between the phenyl and pyridine rings is another important feature, influencing the degree of π-conjugation between the two aromatic systems. In 2-phenylpyridine (B120327), this angle is non-zero due to steric hindrance between the ortho-hydrogens. The presence of the bulky TMS group might further influence this torsion.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the phenyl and pyridine rings, with some contribution from the Si-C bond of the TMS group. The LUMO is likely to be distributed over the π-system of the phenyl and pyridine rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. acs.org

Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Analogical Data)

PropertyPredicted Value/CharacteristicBasis of Prediction
Optimized Geometry Non-planar with a twisted conformation between the phenyl and pyridine rings.Steric hindrance between the rings, observed in related biphenyl (B1667301) and phenylpyridine systems.
C4-Si Bond Length ~1.87 ÅTypical C-Si single bond lengths in aromatic systems.
HOMO Energy Relatively high (less negative) compared to 2-phenylpyridine.Electron-donating effect of the trimethylsilyl group.
LUMO Energy Slightly lowered or comparable to 2-phenylpyridine.Influence of the silyl (B83357) group on the π* orbitals.
HOMO-LUMO Gap Smaller than that of 2-phenylpyridine.Expected consequence of the electron-donating substituent.
Dipole Moment Non-zero, with the negative pole oriented towards the pyridine nitrogen.Asymmetry of the molecule and the electronegativity of the nitrogen atom.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding than DFT, these methods provide a higher level of theory and can serve as a benchmark for DFT results. For a molecule of this size, methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) with an appropriate basis set would offer a "gold standard" for theoretical predictions of properties like ionization potential, electron affinity, and reaction enthalpies. Due to their computational cost, their application would likely be focused on specific aspects, such as refining the energetics of a particular reaction step.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is instrumental in understanding how a molecule behaves in chemical reactions, allowing for the exploration of reaction pathways and the identification of transition states.

Transition State Characterization and Activation Energy Calculations

The reactivity of this compound can be computationally investigated for various reactions, such as electrophilic aromatic substitution or reactions at the pyridine nitrogen. For instance, in a C-H activation reaction at the ortho-position of the phenyl ring, a common transformation for 2-phenylpyridine derivatives, DFT calculations can be used to locate the transition state structure. rsc.org

The process would involve mapping the potential energy surface along the reaction coordinate. The transition state is a first-order saddle point on this surface, and its structure provides crucial information about the geometry of the activated complex. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) can then be calculated as the difference in energy between the transition state and the reactants. This value is critical for predicting the reaction rate. For example, in a palladium-catalyzed C-H functionalization, the calculated activation barrier would help in understanding the feasibility of the reaction under specific conditions. rsc.org

Table 2: Hypothetical Activation Energies for a C-H Activation Reaction of this compound (Illustrative)

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
C-H ActivationThis compound + Catalyst[Catalyst-Substrate Complex]‡C-H Activated Intermediate15-25 (Illustrative)

Note: The values are illustrative and would depend on the specific catalyst and reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or interacting with other molecules. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations could be used to study:

Solvation: How the molecule is solvated in different solvents, which can affect its reactivity and spectroscopic properties.

Conformational Dynamics: The rotational dynamics of the phenyl group relative to the pyridine ring and the flexibility of the trimethylsilyl group.

Aggregation: The potential for self-aggregation in solution, which could be relevant in materials science applications. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For a molecule like this compound, a combination of standard force fields (like AMBER or CHARMM) with custom parameters for the silylated pyridine moiety might be necessary to achieve accurate results.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nsf.gov For this compound, the calculated chemical shifts would be compared to experimental data to confirm the structure and aid in the assignment of signals. The electron-donating trimethylsilyl group would be predicted to cause an upfield shift (lower ppm values) for the protons and carbons of the pyridine ring compared to unsubstituted 2-phenylpyridine. The silicon-29 (B1244352) NMR chemical shift could also be predicted.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Analogical and Illustrative)

AtomPredicted Chemical Shift (ppm)Basis of Prediction
¹H (Pyridine) 7.0 - 8.5Typical range for substituted pyridines, with upfield shifts expected due to the TMS group.
¹H (Phenyl) 7.2 - 7.8Standard aromatic region.
¹H (TMS) ~0.3Characteristic region for trimethylsilyl protons.
¹³C (Pyridine) 120 - 160Typical range, with specific shifts influenced by the phenyl and TMS groups.
¹³C (Phenyl) 125 - 140Standard aromatic region.
¹³C (TMS) ~0Characteristic region for trimethylsilyl carbons.

IR Spectroscopy

The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated spectrum can be used to assign the vibrational modes of the molecule. Key predicted vibrational modes would include the C-H stretching of the aromatic rings, the C=C and C=N stretching vibrations of the pyridine and phenyl rings, and the characteristic vibrations of the trimethylsilyl group, such as the Si-C stretching and the symmetric and asymmetric deformations of the methyl groups. orgsyn.org

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For this compound, the UV-Vis spectrum is expected to show π-π* transitions associated with the conjugated phenyl-pyridine system. The electron-donating TMS group would likely cause a red shift (shift to longer wavelengths) in the absorption bands compared to 2-phenylpyridine. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO Gaps, Charge Transfer)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity, kinetic stability, and optical properties. rsc.orgnih.gov A smaller gap generally suggests higher reactivity and greater polarizability. nih.govnih.gov

For the parent 2-phenylpyridine structure, the HOMO and LUMO are key to its electronic transitions. In related substituted pyridine systems, the introduction of different functional groups has been shown to significantly alter the energies of these frontier orbitals. rsc.org For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a reduction in the HOMO-LUMO gap. rsc.org

The trimethylsilyl (TMS) group, when attached to a π-system, can act as a weak σ-electron donor and also participate in σ conjugation. Its net effect on the electronic structure of the pyridine ring at the 4-position would be a perturbation of the HOMO and LUMO energies. It is anticipated that the TMS group would slightly raise the HOMO energy and potentially alter the LUMO energy, leading to a modified HOMO-LUMO gap compared to unsubstituted 2-phenylpyridine.

Charge transfer within the molecule is also a key aspect. In many substituted pyridines, intramolecular charge transfer (ICT) is a significant phenomenon, often from an electron-rich part of the molecule to an electron-poor region upon electronic excitation. researchgate.netnih.gov In this compound, one could anticipate potential charge transfer characteristics involving the phenyl ring, the pyridine ring, and the silyl group. The phenyl group is a π-donor, while the pyridine ring is a π-acceptor. The TMS group's influence would modulate this charge distribution. Computational data on related pyridine-containing compounds show that the localization of charge can be significantly influenced by substituents. researchgate.net

To provide a quantitative perspective, the following table summarizes computational data for related compounds, which can serve as a proxy for understanding the electronic properties of this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Quinoline (Benzo[b]pyridine)DFT/6-31+G(d,p)-6.646-1.8164.83
Pt(bipy)Cl₄LSDA/SDD--1.68699 nih.gov
Pt(en)Cl₄LSDA/SDD--2.05500 nih.gov
Pt(dach)Cl₄LSDA/SDD--2.11760 nih.gov

This table presents data for related structures to provide context, as specific values for this compound were not found in the searched literature.

Solvation Models and Environmental Effects on Electronic Properties

The electronic properties of a molecule, such as its absorption spectra and the energies of its frontier orbitals, can be significantly influenced by its environment, particularly the solvent. researchgate.netnih.gov Solvation models in computational chemistry are used to simulate these environmental effects. These models can range from implicit continuum models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit models where individual solvent molecules are included in the calculation.

For substituted pyridines, studies have shown that the polarity of the solvent can induce significant shifts in electronic absorption bands. researchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Generally, polar solvents will stabilize polar states more effectively. For molecules that exhibit intramolecular charge transfer upon excitation, a more polar solvent will typically lead to a red-shift (a shift to longer wavelengths) in the absorption maximum. nih.gov

The choice of solvent can also impact chemical reactivity by altering the energies of reactants, transition states, and products. While specific studies on this compound are lacking, research on other substituted pyridines demonstrates that solvent effects on structure and reactivity can be significant. researchgate.net For example, the coordination of ligands and the formation of different species in solution can be solvent-dependent. researchgate.net

The following table illustrates the types of data that can be generated through computational studies employing solvation models, using p-nitroaniline as an example to show the effect of different solvents on electronic transition energies.

MoleculeSolventTransitionExcitation Energy (eV)Solvatochromic Shift (eV)Reference
p-NitroanilineCyclohexanen → π4.31-0.06 nih.gov
p-Nitroaniline1,4-Dioxanen → π4.29-0.08 nih.gov
p-NitroanilineWatern → π4.41+0.04 nih.gov
p-NitroanilineCyclohexaneπ → π4.60-0.15 nih.gov
p-Nitroaniline1,4-Dioxaneπ → π4.49-0.26 nih.gov
p-NitroanilineWaterπ → π4.34-0.41 nih.gov

This table demonstrates the application of solvation models to a different molecule to illustrate the concept, as specific data for this compound is not available.

Synthesis and Characterization of Derivatives and Analogues of 2 Phenyl 4 Trimethylsilyl Pyridine

Systematic Modification of the Phenyl Substituent

The phenyl group at the 2-position of the pyridine (B92270) ring is a prime target for modification to modulate the compound's properties. A common and powerful method for introducing a variety of aryl and heteroaryl substituents is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comresearchgate.net This palladium-catalyzed reaction typically involves the coupling of a halogenated precursor, such as 2-(halo-phenyl)-4-(trimethylsilyl)pyridine, with a suitable boronic acid or boronate ester. nih.gov This approach allows for the introduction of a wide array of functional groups onto the phenyl ring, including those with electron-donating or electron-withdrawing properties, thereby systematically altering the electronic nature of the molecule.

For instance, the synthesis of 2,4,6-triaryl pyridines often employs a one-pot condensation of substituted acetophenones, aryl aldehydes, and a nitrogen source like ammonium (B1175870) acetate. While this method builds the pyridine ring concurrently, the principles of using substituted aryl precursors are directly applicable to the generation of a library of 2-(substituted-phenyl)-4-(trimethylsilyl)pyridine derivatives.

The following table illustrates representative examples of substituted 2-phenylpyridine (B120327) derivatives that can be synthesized using methods like Suzuki-Miyaura coupling.

Table 1: Examples of Systematically Modified Phenyl Substituents in 2-Phenylpyridine Analogues

Entry Phenyl Substituent Synthetic Method Precursors Reference
1 4-Hydroxyphenyl Suzuki-Miyaura Coupling 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzeneboronic acid mdpi.com
2 4-Anisole Suzuki-Miyaura Coupling 2-Pyridylboronate, 4-bromoanisole nih.gov
3 3,5-bis(Trifluoromethyl)phenyl Suzuki-Miyaura Coupling 2-Pyridylboronate, 3,5-(bis-trifluoromethyl)bromobenzene nih.gov
4 4-n-Butylphenyl Suzuki-Miyaura Coupling 2-Pyridylboronate, 1-bromo-4-butylbenzene nih.gov

Variation of the Silyl (B83357) Moiety (e.g., different alkylsilyls, "super silyl" groups)

The trimethylsilyl (B98337) (TMS) group at the 4-position of the pyridine can be replaced with a variety of other silyl moieties to influence the steric and electronic environment of the molecule. The synthesis of such analogues can be achieved by reacting a lithiated pyridine intermediate with different halosilanes. acs.org This allows for the introduction of bulkier alkylsilyl groups, such as triethylsilyl or t-butyldimethylsilyl (TBDMS), as well as functionally distinct silyl groups.

For example, the use of tris(trimethylsilyl)silane, a "super silyl" group, has been shown to unexpectedly enhance diastereoselectivity in radical cyclization reactions to form 2,4-disubstituted piperidines, highlighting the significant steric and electronic impact of such large silyl groups. researchgate.net While direct application to 2-phenylpyridine is not explicitly detailed, the principle of using sterically demanding silyl groups to control reactivity and molecular architecture is well-established. Research on poly(silyl)pyridines has demonstrated the synthesis of various silyl-substituted pyridines, including 2,6-disilylpyridine, through methods like the reaction of bromopyridines with KSiH3. acs.org

The following table provides examples of different silyl groups that have been incorporated into pyridine and related heterocyclic systems.

Table 2: Examples of Varied Silyl Moieties on Pyridine and Related Heterocycles

Entry Silyl Group Parent Heterocycle Synthetic Approach Key Finding/Application Reference
1 Silyl (-SiH3) Pyridine Reaction of bromopyridine with KSiH3 Preparation of simple silylpyridines acs.org
2 Trimethylsilyl (TMS) Pyridine Rhodium-catalyzed C-H activation/electrocyclization Silyl group can act as a removable blocking group nih.gov
3 Tris(trimethylsilyl)silyl Piperidine Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates Enhanced diastereoselectivity researchgate.net
4 t-Butyldimethylsilyl (TBDMS) Tetrahydro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine One-pot reaction of a hex-5-yn-1-yl 4-methylbenzenesulfonate (B104242) with sodium azide Silyl group acts as a conformational anchor No direct citation

Alterations to the Pyridine Ring (e.g., heteroatom replacements, additional substituents)

Modifications to the pyridine ring itself, either by introducing additional substituents or by replacing the nitrogen atom with other heteroatoms, lead to a diverse range of analogues with potentially novel properties. Additional functional groups can be introduced onto the pyridine ring through various synthetic strategies, including nucleophilic aromatic substitution or by starting from a pre-functionalized pyridine precursor. For example, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been achieved through the cyclization of ketoxime acetates. orgsyn.org

The replacement of the pyridine ring with other heterocycles, such as pyrimidine (B1678525) or thiazole (B1198619), generates structural analogues with significantly different electronic distributions and potential biological activities. The synthesis of 2,4-disubstituted pyrimidines, for instance, can be accomplished through the Suzuki coupling of dichloropyrimidines with aryl boronic acids. mdpi.com Similarly, thiazolo-pyridopyrimidines can be synthesized, combining the structural features of both pyridine and thiazole rings. nih.gov

The following table showcases examples of alterations to the pyridine ring, including additional substituents and heteroatom replacements.

Table 3: Examples of Alterations to the Pyridine Ring

Entry Alteration Resulting Compound/Analogue Synthetic Strategy Reference
1 Additional Substituents 2-Phenyl-4,6-bis(trifluoromethyl)pyridine Cyclization of ketoxime acetates orgsyn.org
2 Heteroatom Replacement (N for CH) Substituted 2-pyridyl-4-phenylquinolines Acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives scispace.commdpi.com
3 Heteroatom Replacement (N for N, CH for N) 2,4-Disubstituted Pyrimidines Suzuki coupling of 2,4-dichloropyrimidines with aryl boronic acids mdpi.comnih.gov
4 Fused Heterocycle Thiazolo-pyridopyrimidines Condensation and cyclization reactions from thioxopyrimidinone precursors nih.gov

Pyridine-Fused Siloles and Related Organosilicon Heterocycles

The fusion of a silole ring to the pyridine backbone of 2-phenyl-4-(trimethylsilyl)pyridine derivatives results in novel organosilicon heterocycles with interesting electronic and photophysical properties. Siloles, which are silicon-containing analogues of cyclopentadiene, are known for their potential applications in electronic materials.

A key synthetic route to pyridine-fused siloles involves the palladium-catalyzed intramolecular bis-silylation of a 2-alkynyl-3-disilanyl-pyridine precursor. For example, the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of a PdCl2(PPh3)2-CuI catalyst leads to the formation of the corresponding pyridine-fused siloles. [No direct citation] This reaction proceeds through an unexpected intramolecular trans-bis-silylation. These pyridine-fused siloles are of significant interest for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Table 4: Synthesis of Pyridine-Fused Siloles

Entry Reactants Catalyst/Conditions Product Key Feature Reference
1 2-bromo-3-(pentamethyldisilanyl)pyridine, ethynylbenzene PdCl2(PPh3)2-CuI, triethylamine, reflux 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine Intramolecular trans-bis-silylation No direct citation
2 2-bromo-3-(pentamethyldisilanyl)pyridine, 4-ethynyltoluene PdCl2(PPh3)2-CuI, triethylamine, reflux 1,1-dimethyl-2-(p-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine Demonstrates scope with substituted alkynes No direct citation

Metal Complexes and Coordination Polymers Incorporating this compound Derivatives

The nitrogen atom of the pyridine ring in this compound and its derivatives makes these compounds excellent ligands for the formation of metal complexes and coordination polymers. The electronic properties of the ligand, and thus the resulting complex, can be tuned by modifying the substituents on the phenyl ring or the pyridine ring.

Palladium(II) and platinum(II) complexes, in particular, have been synthesized with various pyridine-based ligands due to their potential applications in catalysis and as anticancer agents. nih.govnih.govmdpi.comrsc.org For example, palladium(II) complexes with trans coordination geometry of pyridine ligands have been prepared and evaluated for their biological activity. nih.gov Ruthenium(II) polypyridyl complexes are another important class of compounds, known for their interesting photophysical properties and applications as probes for biomolecules. mdpi.com

Coordination polymers, which are extended structures of metal ions linked by organic ligands, can also be constructed using derivatives of this compound. These materials are of interest for applications in catalysis, gas storage, and sensing. The synthesis of coordination polymers often involves the self-assembly of metal salts and the organic ligand under hydrothermal or solvothermal conditions. semanticscholar.org

Table 5: Examples of Metal Complexes with Phenylpyridine-type Ligands

Entry Metal Center Ligand Type Complex Type/Geometry Potential Application Reference
1 Palladium(II) 4-Acetylpyridine Mononuclear complex, trans geometry Anticancer agent nih.gov
2 Platinum(II) Pyridine-2-carbaldehyde-oxime Mononuclear complex, trans geometry Anticancer agent nih.gov
3 Ruthenium(II) 2-[(4-(arylamino)phenyl)azo]pyridine Cationic complex Redox and optical materials nih.gov
4 Zinc(II) N-(4-pyridyl)isonocotinamide Coordination polymer Stable polymeric structures ijcm.ir

Emerging Research and Future Directions

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient and environmentally friendly methods. For 2-Phenyl-4-(trimethylsilyl)pyridine and its analogs, research is moving beyond traditional multi-step syntheses towards more sustainable approaches.

Key areas of development include:

One-Pot Reactions: The development of one-pot, multicomponent reactions is a significant step towards sustainability. For instance, methods for the synthesis of 2,4,6-trisubstituted pyridines using heterogeneous catalysts from readily available starting materials are being explored. nih.gov These approaches reduce waste by minimizing purification steps and the use of solvents.

Catalytic Systems: The use of novel catalytic systems, such as those based on earth-abundant metals, is being investigated to replace stoichiometric reagents. For example, a method for synthesizing 2,4,6-triaryl pyridines utilizes a titanium silicate (B1173343) solid acid catalyst in a solvent-free, one-pot reaction, showcasing an eco-friendly and efficient process. nih.gov

Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and efficiency. The synthesis of related trimethylsilylphenyl precursors has been successfully demonstrated in flow, enabling rapid and pure compound preparation without the need for low-temperature lithiation or column chromatography. researchgate.net This technology holds great promise for the large-scale and sustainable production of this compound.

Table 1: Comparison of Synthetic Methodologies for Phenylpyridine Derivatives

MethodologyAdvantagesDisadvantagesRelevant Research
Traditional Batch Synthesis Well-established proceduresOften multi-step, lower yields, more waste mdpi.com
One-Pot Multicomponent Reactions High atom economy, reduced wasteOptimization can be complex nih.govnih.gov
Heterogeneous Catalysis Catalyst recyclability, cleaner reactionsCatalyst deactivation can be an issue nih.govnih.govresearchgate.net
Flow Chemistry Enhanced safety, scalability, and efficiencyInitial setup cost can be high researchgate.netmdpi.comacs.org

Exploration of New Reactivity Modes and Mechanistic Discoveries

The presence of both a phenylpyridine scaffold and a trimethylsilyl (B98337) group in this compound imparts a rich and underexplored reactivity profile. Mechanistic studies are crucial for understanding and predicting the outcomes of reactions involving this compound.

Current research is focused on:

C-H Activation: The pyridine (B92270) and phenyl rings offer multiple sites for C-H activation, a powerful tool for direct functionalization. Mechanistic studies on the palladium-catalyzed methylation of 2-phenylpyridine (B120327) have elucidated the intricate steps involved, including oxidative addition, C-H bond activation, and reductive elimination. growingscience.com Understanding these pathways is key to developing more selective and efficient transformations for silylated analogs.

Role of the Trimethylsilyl Group: The trimethylsilyl group can act as a directing group, a reactive handle for cross-coupling reactions, or be cleaved to generate an anionic species. Its influence on the regioselectivity of electrophilic aromatic substitution and metal-catalyzed reactions is an active area of investigation.

Photoredox Catalysis: The divergent C-C and C-N cross-coupling of aryl halides with formamide (B127407) using photoredox/nickel dual catalysis highlights the potential for novel bond formations under mild conditions. alfachemic.com The electronic properties of this compound make it an interesting substrate for such photoredox-mediated transformations.

Expansion of Catalytic Applications Beyond Current Paradigms

While the direct catalytic applications of this compound are not yet extensively reported, its structural motifs suggest significant potential as a ligand in catalysis. Pyridine-based ligands are ubiquitous in coordination chemistry and have been employed in a wide range of catalytic transformations. tandfonline.com

Future research could explore the use of this compound and its derivatives in:

Cross-Coupling Reactions: As a ligand for transition metals like palladium, nickel, and copper, it could influence the efficiency and selectivity of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The electronic and steric properties imparted by the trimethylsilyl group could lead to unique catalytic activities.

Polymerization: Pyridine-containing ligands are known to be effective in olefin polymerization catalysis. tandfonline.com Complexes of titanium and other early transition metals with this compound could be investigated for their ability to produce polymers with specific properties.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, aiming to control the stereochemical outcome of reactions.

Advanced Materials Science Applications (e.g., OLEDs, Sensors)

The photophysical and electronic properties of phenylpyridines make them attractive candidates for applications in materials science, particularly in organic electronics and sensor technology.

Organic Light-Emitting Diodes (OLEDs)

Iridium complexes containing phenylpyridine-type ligands are widely used as phosphorescent emitters in OLEDs. The introduction of a trimethylsilyl group at the 4-position of the pyridine ring has been shown to be a successful strategy for developing highly efficient blue-emitting materials. researchgate.net

A recently synthesized iridium complex incorporating a this compound derivative, (BOPySi)₂IrPic, demonstrated a high photoluminescence quantum yield of 94%. researchgate.net Solution-processed OLEDs fabricated with this complex as a dopant exhibited impressive performance, with an external quantum efficiency of 8.93% and a current efficiency of 23.56 cd/A for sky-blue emission. researchgate.net The trimethylsilyl group contributes to a larger bandgap and influences the orientation of the iridium complex in the emitting layer, leading to enhanced device efficiency. researchgate.net

Table 2: Performance of an OLED Device with a this compound-based Iridium Complex

ParameterValueReference
Dopant (BOPySi)₂IrPic researchgate.net
Emission Color Sky-blue researchgate.net
Photoluminescence Quantum Yield 94% researchgate.net
External Quantum Efficiency (EQE) 8.93% researchgate.net
Current Efficiency 23.56 cd/A researchgate.net

Chemical Sensors

The pyridine nitrogen atom and the aromatic rings of this compound provide potential binding sites for metal ions and other analytes. This makes it a promising scaffold for the development of fluorescent and colorimetric sensors. Pyridine-based fluorescent probes have been successfully developed for detecting pH and various metal ions. nih.govacs.org The trimethylsilyl group can be further functionalized to tune the sensor's selectivity and sensitivity. For instance, silsesquioxane polymers functionalized with pyridine-based ligands have been shown to act as fluorescent sensors for Zn(II) ions. researchgate.netrsc.org

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are increasingly being applied to accelerate the discovery and optimization of new molecules and materials. The modular nature of flow chemistry allows for the rapid variation of reaction parameters and the synthesis of compound libraries with high efficiency and reproducibility. acs.org

The continuous-flow synthesis of trimethylsilylphenyl perfluorosulfonate benzyne (B1209423) precursors has already been established, demonstrating the feasibility of applying this technology to related silylated aromatics. researchgate.net The integration of in-line purification and analysis techniques can further streamline the synthesis of this compound and its derivatives. Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and the rapid generation of analogs for structure-activity relationship studies. researchgate.net

Computational-Experimental Synergy for Predictive Design

The synergy between computational chemistry and experimental work is a powerful approach for accelerating the design of new molecules with desired properties. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

This predictive power can guide experimental efforts by:

Screening Potential Catalysts: Computational docking studies can be used to predict the binding affinity of this compound-based ligands to metal centers, helping to identify promising candidates for catalytic applications.

Designing Materials with Tailored Properties: The photophysical properties of potential OLED emitters can be calculated to predict their emission color and efficiency before undertaking complex syntheses.

Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways and transition states, complementing experimental mechanistic studies. growingscience.com

By combining computational predictions with targeted experimental validation, researchers can significantly reduce the time and resources required to develop new and innovative applications for this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-phenyl-4-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves silylation of pyridine derivatives. For example, trimethylsilyl (TMS) groups can be introduced via reactions with trimethylsilyl cyanide (TMSCN) or bromosilanes in the presence of pyridine as a catalyst . In a three-component reaction (e.g., aryl halides, TMSCN, and aminopyridines), Fe₃O₄-based catalysts improve efficiency under mild conditions (e.g., 60–80°C, 12–24 hours) . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloromethane or ethyl acetate), and inert atmospheres to prevent hydrolysis of the TMS group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is typical .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming the TMS group’s position and phenyl substitution. The trimethylsilyl moiety produces distinct singlet peaks at ~0.3 ppm in ¹H NMR and ~0–10 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₄H₁₇NSi: 231.1083 g/mol). Infrared (IR) spectroscopy identifies C-Si stretching vibrations near 1250 cm⁻¹. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to potential irritancy (skin/eyes) and flammability, use nitrile gloves, goggles, and fume hoods. Avoid contact with water to prevent TMS group hydrolysis, which may release volatile siloxanes . Store under nitrogen at 2–8°C in sealed containers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .

Advanced Research Questions

Q. How can silylation efficiency be optimized for derivatizing this compound in GC-MS analysis?

  • Methodological Answer : Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)/pyridine (1:1 v/v) enhances volatility. Experimental design (e.g., Box-Behnken) optimizes variables:
  • Temperature : 60–80°C (prevents thermal degradation).
  • Time : 30–60 minutes (ensures complete silylation).
  • Reagent ratio : Excess BSTFA (1.5–2.0 equivalents) minimizes incomplete reactions . Monitor by GC-MS for byproducts (e.g., unreacted hydroxyl groups). Incomplete silylation manifests as broad peaks; adding 10 µL pyridine and reheating resolves this .

Q. What role does the trimethylsilyl group play in catalytic applications of this compound?

  • Methodological Answer : The TMS group acts as a directing/blocking group in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the TMS moiety stabilizes intermediates and facilitates regioselective aryl substitutions . Electron-withdrawing substituents on the phenyl ring enhance reactivity with palladium catalysts (e.g., Pd(PPh₃)₄), yielding bipyridines or imidazopyridines . Comparative studies show TMS-substituted pyridines outperform methyl or methoxy analogs in reaction rates (2–3× faster) .

Q. How should researchers address contradictory spectral data when characterizing this compound analogs?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. For example, 4-(trimethylsilyl)pyridines may exhibit keto-enol tautomerism, altering NMR shifts. To resolve this:
  • Variable-temperature NMR : Assess peak splitting at –20°C to +50°C.
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons.
  • X-ray crystallography : Resolve ambiguities in solid-state structures . For impurities, tandem LC-MS/MS identifies co-eluting species (e.g., desilylated byproducts) .

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